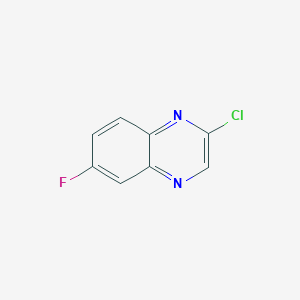

2-Chloro-6-fluoroquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Research

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. nih.gov These activities include antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. mdpi.comencyclopedia.pub The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of its biological and physical properties for various applications. nih.gov Beyond medicine, quinoxaline derivatives are utilized as dyes, electroluminescent materials, and organic semiconductors. researchgate.net

The quinoxaline structure consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with the molecular formula C₈H₆N₂. ipp.ptmdpi.com The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline nucleus electron-deficient. ijert.org This electron-withdrawing nature is a key attribute, influencing the molecule's reactivity and its interactions with biological targets. ijert.orgresearchgate.net The aromaticity of the system provides chemical stability through resonance. mdpi.com The electron-withdrawing character of the quinoxaline core can be further modulated by the introduction of various substituents, which in turn affects the electronic properties and potential applications of the resulting derivatives. researchgate.net

The synthesis of quinoxalines has a long history, with the first reported methods dating back over a century. researchgate.net The traditional and most common method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pub Over the years, numerous synthetic strategies have been developed to create functionalized quinoxalines. researchgate.net Modern approaches focus on developing more efficient and environmentally friendly "green" synthetic methods, such as using microwave irradiation, ultrasound, and eco-friendly catalysts to minimize waste and improve reaction yields. benthamscience.com These advancements have made the synthesis of diverse quinoxaline derivatives more accessible for research and industrial applications. benthamscience.com

Overview of Halogenated Quinoxalines in Medicinal and Material Sciences

Halogenated quinoxalines are a significant subclass of quinoxaline derivatives, where one or more hydrogen atoms on the quinoxaline scaffold are replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. This modification has profound effects on the physicochemical properties and applications of these compounds in both medicinal and material sciences.

Halogenation is a powerful tool in medicinal chemistry for modifying the properties of a lead compound. numberanalytics.com Introducing halogen atoms to the quinoxaline scaffold can significantly alter its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, halogenation can enhance the biological activity of quinoxaline derivatives, leading to more potent antibacterial, anticancer, or antiviral agents. numberanalytics.com The position and nature of the halogen substituent are crucial, as they can influence the electronic distribution within the molecule and provide specific interactions, such as halogen bonding, with target proteins. nih.gov In materials science, halogenation is used to tune the electronic properties of quinoxaline-based materials for applications in organic electronics. rsc.org

Among the vast family of halogenated quinoxalines, 2-Chloro-6-fluoroquinoxaline is a compound of particular interest. It features two different halogen atoms at specific positions on the quinoxaline core: a chlorine atom at the 2-position of the pyrazine ring and a fluorine atom at the 6-position of the benzene ring. This specific substitution pattern distinguishes it from other halogenated isomers and is expected to confer unique chemical and biological properties. The presence of both chlorine and fluorine allows for a nuanced modulation of the molecule's electronic and steric characteristics, making it a valuable building block for the synthesis of more complex molecules in drug discovery and a subject of study for its potential applications in materials science. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEWXGTYYUSXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506875 | |

| Record name | 2-Chloro-6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-33-7 | |

| Record name | 2-Chloro-6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Fluoroquinoxaline and Its Precursors

Direct Synthetic Routes to 2-Chloro-6-fluoroquinoxaline

Direct synthesis aims to construct the this compound molecule in as few steps as possible, primarily through reactions that form the core quinoxaline (B1680401) ring system with the necessary chlorine and fluorine atoms already in place.

Annulation reactions that form the quinoxaline ring in a single step are an efficient method for synthesizing this compound. These reactions typically involve combining a fluoro-substituted aniline (B41778) with a small, reactive molecule that provides the remaining atoms for the second ring.

A notable one-step annulation involves the reaction of 1,1,2-trichloro-2-nitroethene with derivatives of fluoroaniline. researchgate.netresearchgate.net This process leads to the formation of functionalized quinoxaline N-oxides. researchgate.net The reaction mechanism is complex but provides a direct pathway to the desired quinoxaline core structure. researchgate.net

Specifically, the use of 4-fluoroaniline (B128567) in a one-pot annulation reaction with 1,1,2-trichloro-2-nitroethene yields 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.netresearchgate.net This product serves as a versatile precursor that can be further modified. researchgate.net The reaction's efficiency makes it a valuable method for accessing this class of compounds on a larger scale. researchgate.net

A classic and widely used method for building the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgnih.gov This approach is versatile and can be adapted to produce a wide range of quinoxaline derivatives. sapub.org

To synthesize fluorinated quinoxalines, 4-fluoro-o-phenylenediamine is a key starting material. mdpi.com This diamine can be condensed with various 1,2-dicarbonyl compounds to form the 6-fluoroquinoxaline (B159336) core. mdpi.com For instance, reaction with glyoxal (B1671930) leads to 6-fluoroquinoxaline. mdpi.com The traditional method for quinoxaline synthesis involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, a reaction first reported in 1884. encyclopedia.pub This foundational reaction can be carried out under various conditions, including in solvents like ethanol (B145695) or glycerol, sometimes with the aid of microwave irradiation to speed up the process. sapub.org

Condensation Reactions with o-Phenylenediamine Derivatives

Multistep Synthetic Strategies Involving this compound as an Intermediate

In many synthetic endeavors, this compound is not the final product but a crucial intermediate that is modified in subsequent steps. Its utility as a building block is demonstrated in the synthesis of ligands for biological targets, such as orexin (B13118510) receptors. researchgate.net

For example, a multistep synthesis might begin with the creation of a 6-fluoroquinoxaline derivative through the condensation of 4-fluoro-o-phenylenediamine with a dicarbonyl compound. mdpi.com If the dicarbonyl compound is oxalic acid, the initial product is 6-fluoroquinoxaline-2,3-dione. This can then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to produce 2,3-dichloro-6-fluoroquinoxaline. The chlorine atoms, particularly the one at the 2-position, are reactive sites for nucleophilic substitution, allowing for the introduction of various other functional groups. This stepwise approach provides a high degree of control and flexibility for creating complex molecules from the this compound scaffold. researchgate.net

Synthetic Reactions Summary

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| 4-fluoroaniline | 1,1,2-Trichloro-2-nitroethene | 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | One-Step Annulation |

| 4-fluoro-o-phenylenediamine | 1,2-dicarbonyl compounds | 6-fluoroquinoxaline derivatives | Condensation |

| 4-fluoro-o-phenylenediamine | Glyoxal | 6-fluoroquinoxaline | Condensation |

| 6-fluoroquinoxaline-2,3-dione | Phosphorus oxychloride (POCl₃) | 2,3-dichloro-6-fluoroquinoxaline | Chlorination |

Nucleophilic Aromatic Substitution Precursors

The preparation of precursors for this compound often relies on the condensation of appropriately substituted o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.com A critical precursor is 4-fluoro-1,2-phenylenediamine. This intermediate can be synthesized by the reduction of 4-fluoro-2-nitroaniline (B1293508). mdpi.com For instance, 4-fluoro-2-nitroaniline can be hydrogenated in the presence of a palladium-on-carbon (Pd/C) catalyst. The resulting 4-fluoro-1,2-phenylenediamine is then reacted with a glyoxal solution and heated to reflux to form the 6-fluoroquinoxaline core. mdpi.com

Another approach involves the reaction of 4-fluoro-1,2-phenylenediamine with diethyl oxalate (B1200264) under reflux conditions to produce 6-fluoroquinoxaline-2,3-dione, which can be further functionalized. google.comusm.my While nucleophilic aromatic substitution (SNAr) is a common method for functionalizing haloquinoxalines, it is also a key strategy in building the precursors themselves. mdpi.comnih.gov The synthesis of substituted phenylenediamines, the foundational blocks for the quinoxaline ring, often involves SNAr reactions on activated fluoro- or chloro-nitroaromatics. nih.govscience.gov

Microwave-assisted nucleophilic substitution has also been shown to be an effective method for preparing derivatives from 6-fluoroquinoxalines, reacting them with various amines in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMSO. mdpi.com This highlights the reactivity of the fluorine substituent on the benzene (B151609) ring of the quinoxaline system, which can be exploited to build precursor molecules. mdpi.com

Table 1: Synthesis of 6-Fluoroquinoxaline Precursors

| Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-nitroaniline | 1. H₂, 10% Pd/C, Ethanol 2. 40% Glyoxal (aq) | 6-Fluoroquinoxaline | Not specified | mdpi.com |

| 4-Fluoro-1,2-phenylenediamine | Diethyl oxalate | 6-Fluoroquinoxaline-2,3-dione | Not specified | google.com |

| 6-Fluoroquinoxaline | Pyrrolidine, K₂CO₃, DMSO (Microwave) | 6-(1-Pyrrolidinyl)-quinoxaline | Not specified | mdpi.com |

Chlorination of Quinoxalinone Derivatives

A primary and efficient route to this compound involves the direct chlorination of a quinoxalinone precursor. The key intermediate, 6-fluoroquinoxalin-2(1H)-one, is first synthesized and then subjected to a chlorinating agent. sci-hub.se

Table 2: Chlorination of Quinoxalinone Derivatives

| Starting Material | Chlorinating Agent | Product | Reference |

|---|---|---|---|

| 6-Fluoroquinoxaline-2,3(1H,4H)-dione | POCl₃ | 2,3-Dichloro-6-fluoroquinoxaline | usm.my |

| 4-Hydroxy-1-perfluoroalkyl- Current time information in Bangalore, IN.researcher.liferesearchgate.nettriazolo[4,3-a]quinoxaline | POCl₃, Triethylamine | 4-Chloro compound | google.com |

The C-3 position of the quinoxalin-2(1H)-one scaffold is known to be highly reactive and amenable to functionalization. researchgate.net Direct C-H functionalization at this position is a cost-effective method for synthesizing various derivatives. researchgate.net While a wide range of groups such as alkoxy, amino, and sulfenyl can be introduced at the C-3 position using oxidative coupling methods, selective chlorination is also a key transformation. organic-chemistry.orgacs.org

Research has shown that N-halosuccinimides, such as N-chlorosuccinimide (NCS), can be used for halogenation. However, some methods have been developed to achieve regioselectivity at the C-7 position of the benzene core over the more readily functionalized C-3 position. researcher.lifechemrxiv.org This inherent reactivity of the C-3 position suggests that its selective chlorination requires carefully controlled conditions to avoid reactions at other sites. The functionalization at C-3 is often achieved through radical pathways or oxidative coupling, providing a versatile handle for further synthetic modifications. organic-chemistry.orgacs.org

Derivatization from 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide

A highly versatile and powerful precursor for generating functionalized quinoxalines is 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.netresearchgate.net This polyfunctionalized compound is readily available on a multigram scale through an efficient one-pot annulation reaction between 4-fluoroaniline and 1,1,2-trichloro-2-nitroethene. researchgate.netresearchgate.net

The unique reactivity of this N-oxide allows for selective modifications at both the chloronitrone and the amide units. researchgate.net This dual reactivity provides a pathway to a diverse array of quinoxaline derivatives with unique substitution patterns, often in good to excellent yields. For example, the chlorine atom at the C-3 position can be targeted for substitution, or the N-oxide can direct further reactions. The electronic properties of this starting material have been studied using density functional theory (DFT) to explain its distinct reactivity. researchgate.net This precursor serves as a cornerstone for synthesizing not only this compound derivatives but also a much broader family of related compounds. researchgate.net

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis frequently employs transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of heterocyclic compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for modifying halogenated heterocycles. mdpi.comarkat-usa.org this compound, possessing a reactive C-Cl bond, is an excellent substrate for these transformations. The chlorine at the 2-position is activated towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. mdpi.com These reactions allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups, making it a key step in the synthesis of complex molecules and potential pharmaceutical agents. chemrxiv.org

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for forming C-C bonds between an organohalide and an organoboron compound. mdpi.comacademie-sciences.fr this compound can be effectively arylated using this method. researchgate.net The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent system like toluene/water or dioxane. researchgate.netnih.gov

This reaction has been successfully applied to various chloroquinoxaline N-oxides, demonstrating its tolerance to different functional groups on both the quinoxaline core and the arylboronic acid partner. researchgate.net The efficiency of the Suzuki-Miyaura coupling allows for the synthesis of 2-aryl-6-fluoroquinoxalines in moderate to good yields. researchgate.net The choice of catalyst, ligand, and base is crucial for optimizing the reaction and can be tailored for specific substrates, including sterically demanding arylboronic acids. researchgate.netnih.gov

Table 3: Representative Suzuki-Miyaura Coupling Conditions

| Halide Substrate | Boronic Acid/Ester | Catalyst System (Catalyst, Ligand, Base) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Hetaryl Chlorides | Potassium β-trifluoroboratoamides | Pd(OAc)₂, RuPhos, K₂CO₃ | Toluene/H₂O | Good to Excellent | nih.gov |

| 2-Chloroquinoxaline (B48734) N-oxides | Arylboronic acids | Pd(dppf)Cl₂ | Not specified | Up to 96% | researchgate.net |

| Aryl Sulfamates | Arylboronic acids | NHC–Pd(II)–Mp complexes | Not specified | Good to High | rsc.org |

Copper-Mediated Reactions

Copper-catalyzed reactions are pivotal in the synthesis of quinoxaline derivatives due to their efficiency and versatility in forming crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods often provide milder alternatives to traditional synthetic protocols. nih.gov

A notable approach is the one-pot, three-component synthesis involving the copper-catalyzed condensation and C-N bond formation from 2-iodoanilines, arylacetaldehydes, and a nitrogen source like sodium azide (B81097). organic-chemistry.orgthieme-connect.com This method avoids the formation of regioisomers that can occur when using substituted 1,2-diamines. thieme-connect.com The reaction is typically optimized using a copper(I) iodide (CuI) catalyst in conjunction with a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a solvent like DMSO at elevated temperatures. organic-chemistry.orgthieme-connect.com The catalytic system's effectiveness is influenced by the electronic nature of the substituents on the aromatic rings, with electron-donating groups generally leading to higher yields. organic-chemistry.org

Another significant copper-mediated strategy is the direct C-H/N-H cross-coupling of quinoxalin-2(1H)-ones with other heteroaryl compounds. rsc.org This method offers high atom economy for creating complex biheteroaryl structures. Additionally, copper catalysts, such as copper(II) sulfate (B86663) (CuSO₄) combined with ligands like 2,2'-bipyridyl, are effective in synthesizing related heterocyclic systems like pyrrolo[1,2-a]quinoxalines from 1-(2-aminoaryl)pyrroles and arylacetic acids, demonstrating the broad applicability of copper catalysis in this field. researchgate.net

| Copper Source | Ligand | Reactants | Key Features | Reference |

|---|---|---|---|---|

| CuI | DMEDA | 2-Iodoanilines, Arylacetaldehydes, Sodium Azide | One-pot, three-component reaction; avoids regioisomer formation. | organic-chemistry.orgthieme-connect.com |

| CuSO₄ | 2,2'-Bipyridyl | 1-(2-Aminoaryl)pyrroles, Arylacetic Acids | Domino reaction including decarboxylation, condensation, and cyclization. | researchgate.net |

| Cu(OPiv)₂ | PivOH | 2-(1H-Pyrrol-1-yl)anilines, Alkylboronic Acids | Radical pathway for construction of alkyl-substituted pyrrolo[1,2-a]quinoxalines. | thieme-connect.com |

Carbene-Catalyzed Aroylation Reactions

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the functionalization of quinoxaline systems. A key application is the aroylation of chloroquinoxaline derivatives, which introduces an aryl ketone moiety onto the heterocyclic core.

Research has demonstrated the successful carbene-catalyzed aroylation of a 2-chloroquinoxaline N-oxide with various aromatic aldehydes. researchgate.netresearchgate.net In this reaction, an NHC, generated in situ from a precursor like 1,3-dimethylimidazolium (B1194174) iodide, catalyzes the coupling. researchgate.netresearchgate.net The reaction proceeds under mild, room-temperature conditions and tolerates a wide range of aldehydes, affording the corresponding aroylquinoxaline N-oxides in yields up to 87%. researchgate.netresearchgate.net This methodology is significant as it allows for the direct functionalization of the chloro-substituted position, a crucial step in building more complex molecules.

The general mechanism for NHC catalysis in these contexts often involves the umpolung (polarity inversion) of an aldehyde. thieme-connect.com For instance, in the one-pot synthesis of 2,3-diarylquinoxalines, an NHC catalyzes the benzoin (B196080) condensation of aldehydes to form an α-hydroxy ketone intermediate, which is then oxidized to a benzil (B1666583) and condensed with a benzene-1,2-diamine. thieme-connect.comthieme-connect.com Thiamine, or Vitamin B1, can also serve as an inexpensive, non-toxic, and eco-friendly precursor for the NHC catalyst in the synthesis of quinoxalines from phenacyl bromides and o-phenylenediamines. tandfonline.comresearchgate.nettandfonline.com

| Carbene Precursor | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dimethylimidazolium iodide | 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide, Aromatic Aldehydes | Aroylquinoxaline N-oxides | Direct aroylation of a chloro-substituted quinoxaline; proceeds at room temperature. | researchgate.netresearchgate.net |

| Thiazolium salts | Aldehydes, Benzene-1,2-diamines | 2,3-Diarylquinoxalines | Tandem one-pot reaction involving umpolung, oxidation, and condensation. | thieme-connect.comthieme-connect.com |

| Thiamine hydrochloride | Phenacyl Bromides, o-Phenylenediamines | Quinoxalines | Eco-friendly, mild conditions using a non-toxic catalyst precursor. | tandfonline.comresearchgate.nettandfonline.com |

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is reshaping the synthesis of quinoxalines, aiming to reduce environmental impact through sustainable practices, waste minimization, and enhanced energy efficiency. ijirt.orgencyclopedia.pub

Sustainable Methodologies and Reduced Waste Generation

Sustainable approaches to quinoxaline synthesis focus on replacing hazardous reagents and solvents with environmentally benign alternatives. academie-sciences.fr Water has been successfully employed as a solvent for the condensation reaction of 1,2-diketones and 1,2-diamines, often facilitated by catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) or montmorillonite (B579905) K-10 clay. encyclopedia.pubresearchgate.net The use of biodegradable and recyclable catalysts, such as cellulose (B213188) sulfuric acid, further enhances the green credentials of these methods. academie-sciences.fr

Electrochemical Synthesis Approaches for Related Compounds

Electrochemical synthesis has emerged as a powerful green tool for constructing heterocyclic compounds like quinoxalines. thieme-connect.com By using electrons as a "traceless reagent," electrosynthesis often circumvents the need for chemical oxidants or metal catalysts, thereby preventing the generation of stoichiometric waste products. thieme-connect.comrsc.org

One such method involves the electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines with trimethylsilyl (B98337) azide (TMSN₃) as the nitrogen source. rsc.orgrsc.org This process, conducted in an undivided electrolytic cell, facilitates the construction of two C-N bonds through a tandem azidation and cyclization sequence under mild conditions. rsc.org The scalability of this metal-free and oxidant-free method makes it attractive for commercial production. rsc.org Another electrochemical approach enables the synthesis of 2-aryl-3-(2-aminoaryl) quinoxalines from 2-arylindoles and 1,2-diaminoarenes via an oxidative dearomatization/ring-opening/cyclization cascade. acs.org These methods exemplify how electrochemistry aligns with the principles of sustainable development in modern organic synthesis. rsc.orgrsc.org

Reactivity and Chemical Transformations of 2 Chloro 6 Fluoroquinoxaline

Nucleophilic Substitution Reactions of 2-Chloro-6-fluoroquinoxaline

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. researchgate.net This class of reaction, which typically proceeds without the need for metal catalysts, involves the replacement of a leaving group on the aromatic ring by a nucleophile. researchgate.net The rate and selectivity of these substitutions on this compound depend on which halogen atom is targeted.

The chlorine atom at the 2-position of the quinoxaline (B1680401) ring is highly activated towards nucleophilic displacement. The carbon at this position is part of the electron-deficient pyrazine (B50134) ring, making it significantly electrophilic. Studies on related chloroquinoxalines have shown that the 2-chloro substituent is readily replaced by various nucleophiles. rsc.org For instance, research on 2-chloroquinoxaline (B48734) has demonstrated that it preferentially undergoes SNAr, with the chlorine atom being displaced by carbanions. rsc.org Similarly, 2-chloro-3-methylquinoxaline (B189447) has been shown to react with aromatic amines, in the presence of potassium carbonate and potassium iodide, to yield the corresponding 2-arylamino-3-methylquinoxalines. mdpi.com

In reactions involving dihaloquinoxalines, such as 2,3-dichloroquinoxaline, sequential nucleophilic substitution is possible, allowing for the stepwise introduction of nucleophiles like thiols to form thioethers and subsequently sulfones. nih.gov This established reactivity pattern suggests that in this compound, the C2-Cl bond is a prime site for reaction with a wide range of nucleophiles, including amines, alkoxides, and thiols. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, which then expels the chloride ion to restore aromaticity. bits-pilani.ac.inmdpi.com

The fluorine atom at the 6-position, located on the benzenoid ring, is also a viable leaving group for nucleophilic substitution, particularly under forcing conditions or with strong nucleophiles. The reactivity of this position is demonstrated in studies on 6-fluoroquinoxaline (B159336), which can be successfully converted to a library of 6-aminoquinoxalines. mdpi.com

These substitutions are often accelerated using microwave irradiation, a technique that significantly reduces reaction times. mdpi.com For example, the reaction of 6-fluoroquinoxaline with various amines and nitrogen-containing heterocycles in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as a base at 200°C under microwave irradiation yields the corresponding 6-aminoquinoxaline (B194958) derivatives in good to excellent yields. mdpi.com The success of these reactions highlights the ability of the electron-withdrawing quinoxaline nucleus to activate the C6-F bond towards nucleophilic attack. researchgate.net

The table below summarizes the results from the microwave-assisted synthesis of 6-aminoquinoxalines from 6-fluoroquinoxaline, which serves as a model for the reactivity of the fluoro group in this compound. mdpi.com

| Nucleophile | Product | Yield (%) |

| Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 89 |

| Piperidine | 6-(1-Piperidinyl)-quinoxaline | 85 |

| Morpholine | 6-(4-Morpholinyl)-quinoxaline | 92 |

| Indole | 6-(1H-Indol-1-yl)-quinoxaline | 78 |

| Imidazole | 6-(1H-Imidazol-1-yl)-quinoxaline | 81 |

| Aniline (B41778) | 6-(Phenylamino)-quinoxaline | 75 |

Table based on data from the nucleophilic substitution of 6-fluoroquinoxaline. mdpi.com

When this compound is treated with a nucleophile, a competition exists between the substitution of the 2-chloro group and the 6-fluoro group. The regioselectivity of this reaction is dictated by the relative activation of the two positions. The pyrazine ring is inherently more electron-deficient than the benzene (B151609) ring. This electronic difference makes the C2 position, where the chlorine is located, more electrophilic and thus more susceptible to nucleophilic attack than the C6 position.

Therefore, it is generally expected that nucleophilic substitution will occur preferentially at the 2-position. Mild reaction conditions would likely favor the selective displacement of the chlorine atom, leaving the fluoro group intact. To substitute the less reactive fluorine atom at the 6-position, more forcing conditions, such as higher temperatures or the use of microwave irradiation, would likely be required. mdpi.com This selective reactivity allows for the stepwise functionalization of the molecule, where the chloro group can be replaced first, followed by a subsequent reaction at the fluoro-position to generate disubstituted quinoxaline derivatives. nih.gov

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com While benzene readily undergoes EAS, the quinoxaline ring system is generally deactivated towards such reactions due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. masterorganicchemistry.com The pyrazine ring itself is highly resistant to electrophilic attack.

Consequently, any electrophilic substitution on this compound would be expected to occur on the more electron-rich benzenoid ring. smolecule.com However, this ring is also substituted with two deactivating halogen atoms, chlorine and fluorine. In typical aromatic systems, halogens are ortho, para-directing but slow down the rate of reaction. byjus.com In this specific case, the incoming electrophile would be directed to the positions ortho or para to the existing substituents. The fluorine at C6 would direct incoming electrophiles to the C5 and C7 positions (ortho) and the C8 position (para to the ring junction, not a direct substitution). The chlorine at C6 (in the analogous 6-chloro-7-fluoroquinoxaline) would direct to C5 and C7 (ortho) and C8 (para). biosynth.com

Oxidation and Reduction Chemistry of this compound

The quinoxaline ring system can participate in both oxidation and reduction reactions. The presence of nitrogen atoms makes the ring susceptible to N-oxidation. Reduction of the quinoxaline system can lead to dihydro- or tetrahydroquinoxaline derivatives, depending on the reducing agent and reaction conditions.

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry (CV). semanticscholar.org This method measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. researchgate.net CV can reveal the oxidation and reduction potentials of a compound, providing insight into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

For a related compound, 2-chloro-6-fluorobenzaldehyde, electrochemical reduction has been studied using cyclic voltammetry. semanticscholar.org The study showed an irreversible reduction peak, corresponding to the reduction of the aldehyde group, with the process being most favorable in an alkaline medium. semanticscholar.org While this study focuses on a different functional group, it demonstrates the methodology used to probe the redox behavior of such halogenated aromatic compounds.

Specific electrochemical data, such as the redox potentials for this compound, are not extensively documented in the reviewed literature. However, analysis would be expected to show reduction processes associated with the electron-deficient quinoxaline ring. The introduction of chlorine and fluorine substituents typically lowers the HOMO and LUMO energy levels, which would shift the oxidation and reduction potentials compared to the unsubstituted quinoxaline parent molecule. researchgate.net

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For this compound, these reactions are pivotal for derivatization, primarily by targeting the reactive chloro substituent. The fluorine atom, in contrast, is generally less reactive under typical cross-coupling conditions, allowing for selective functionalization.

The chlorine atom at the C-2 position of the quinoxaline ring is susceptible to substitution via various palladium, nickel, or iron-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of aryl, alkenyl, and alkyl groups.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are effectively used to couple 2-chloroquinoxaline derivatives with arylboronic acids. For instance, 2-chloro-substituted quinoxaline N-oxides have been successfully arylated at the chloro-bearing position in high yields using palladium catalysts. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the role of sterically demanding boronic acids in these coupling reactions. researchgate.net

Hiyama Coupling: The Hiyama coupling utilizes organosilanes as the organometallic partner. Palladium catalysts are effective in these reactions, which often require an activating agent like tetra-n-butylammonium fluoride (B91410) (TBAF) to facilitate the transmetalation step. nih.gov This method is applicable to aryl chlorides, including those with electron-withdrawing groups, making it a viable option for functionalizing this compound. nih.gov

Iron-Catalyzed Coupling: Iron catalysts offer a less expensive and more environmentally benign alternative to palladium and nickel. acs.org Iron-catalyzed cross-coupling of aryl halides with Grignard reagents (organomagnesium compounds) has been established. acs.orgnih.gov These reactions may proceed through the formation of an active catalyst believed to be an Fe(MgX)₂ species, which facilitates the coupling of aryl and alkyl groups. acs.orgacgpubs.org

Interactive Data Table: Examples of Cross-Coupling Reactions

| Coupling Reaction | Catalyst System (Example) | Organometallic Reagent | Functional Group Introduced |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Arylboronic Acid | Aryl |

| Hiyama | PdCl₂(PPh₃)₂ / TBAF | Organosilane | Aryl, Alkenyl |

| Grignard Coupling | FeCl₃ / TMEDA | Grignard Reagent (R-MgX) | Alkyl, Aryl |

| Negishi Coupling | Pd(PCy₃)₂ / LiI | Organozinc Reagent (Ar₂Zn) | Aryl |

The differential reactivity of the chlorine and fluorine atoms on the this compound ring is a key feature for selective synthesis. The C-Cl bond at the electron-deficient C-2 position is significantly more labile and prone to oxidative addition with transition metal catalysts like palladium(0) compared to the more robust C-F bond on the benzene moiety.

This reactivity difference allows for the selective functionalization at the C-2 position while leaving the C-6 fluorine atom intact. However, the activation of C-F bonds, while more challenging, is achievable under specific conditions, often requiring more reactive catalyst systems or additives. Research on perfluoroarenes has demonstrated that palladium-catalyzed cross-coupling with organozinc compounds can be promoted by the addition of lithium iodide, which facilitates the cleavage of the C-F bond. mdpi.commdpi.com Similarly, specialized nickel-N-heterocyclic carbene (NHC) complexes have shown catalytic activity for the C-F bond activation of hexafluorobenzene. mdpi.com

Interactive Data Table: Reactivity of Halogenated Positions

| Position | Halogen | Relative Reactivity (Cross-Coupling) | Typical Conditions for Activation |

| C-2 | Chlorine | High | Standard Pd, Ni, or Fe catalysts |

| C-6 | Fluorine | Low | Harsher conditions; specialized Ni-NHC catalysts; additives like LiI |

Ring-Opening and Rearrangement Reactions

Under certain nucleophilic conditions, the quinoxaline ring system can undergo significant structural transformations, including ring contraction. A notable example is the reaction of 2-haloquinoxalines with potassium amide (KNH₂) in liquid ammonia, which leads to the formation of benzimidazole (B57391) derivatives. rsc.orgresearchgate.net This rearrangement involves a ring contraction where the C-3 atom of the quinoxaline ring is eliminated. rsc.org

The proposed mechanism for this transformation begins with a nucleophilic attack of the amide ion at the C-3 position of the quinoxaline. rsc.org This is followed by a sequence of ring-opening and ring-closure steps, ultimately yielding the more stable benzimidazole ring system. rsc.org The exact nature of the intermediates in this process is still under investigation, but species such as isonitriles or iminochlorides have been suggested. rsc.org Other heterocyclic rearrangements, such as those promoted by thionyl chloride leading to skeletal reorganization via chlorosulfite intermediates, have also been observed in related bicyclic systems. beilstein-journals.org

Mechanistic Investigations of this compound Reactions

Understanding the precise mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. These investigations often involve a combination of kinetic studies and the direct detection or trapping of transient intermediates. lookchem.com

A reaction intermediate is a transient species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org Identifying these fleeting molecules provides direct evidence for a proposed reaction pathway.

In the context of transition metal-catalyzed cross-coupling, key intermediates are the organometallic complexes within the catalytic cycle. For palladium-catalyzed reactions, this includes palladium(II) intermediates formed after the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst. nih.gov While these intermediates are often neutral and difficult to detect, techniques like electrospray ionization mass spectrometry (ESI-MS), sometimes coupled with a "charge-tagging" strategy, can be used for their observation. nih.gov In the ring contraction of 2-chloroquinoxaline to benzimidazole, intermediates such as an isonitrile or an iminochloride have been proposed based on mechanistic reasoning. rsc.org For C-F bond activation, the formation of a trifluorovinyl palladium(II) iodide complex has been identified as a key intermediate when lithium iodide is used as an additive. mdpi.com

Isotopic Labeling Studies for Pathway Validation

Currently, there is a notable absence of publicly available, detailed research findings specifically documenting isotopic labeling studies for the validation of reaction pathways involving this compound. While the synthesis and reactivity of quinoxaline derivatives are subjects of scientific inquiry, specific mechanistic investigations using isotopes like ¹³C, ¹⁵N, or deuterium (B1214612) to elucidate the precise step-by-step transformations of this compound have not been reported in the surveyed scientific literature.

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. For instance, in nucleophilic aromatic substitution reactions, which are common for chloroquinoxalines, labeling the carbon atom bearing the chlorine with ¹³C could unambiguously confirm the position of nucleophilic attack. Similarly, deuterium labeling could help determine whether a particular C-H bond is broken in the rate-determining step of a reaction.

Although general principles of reaction mechanisms for quinoxalines and related heterocyclic compounds are established, the specific application of isotopic labeling to validate these pathways for this compound remains an area for future research. Such studies would be invaluable for a deeper understanding of its chemical behavior and for optimizing the synthesis of its derivatives.

Advanced Derivatives and Conjugates of 2 Chloro 6 Fluoroquinoxaline

Design and Synthesis of Novel Quinoxaline (B1680401) Derivatives

The design and synthesis of novel quinoxaline derivatives stemming from 2-chloro-6-fluoroquinoxaline often involve targeted modifications to introduce new functionalities and complex molecular architectures. These synthetic efforts are aimed at exploring new chemical spaces and accessing compounds with tailored properties.

Quinoxaline N-oxides represent a significant class of derivatives with unique reactivity and biological potential. smolecule.comgoogle.com The introduction of an N-oxide functionality can profoundly influence the electron distribution within the quinoxaline ring system, activating it for further chemical transformations. smolecule.commdpi.com

A key intermediate, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, is synthesized through an efficient one-pot annulation reaction. smolecule.comgoogle.com This process involves the reaction of 4-fluoroaniline (B128567) with 1,1,2-trichloro-2-nitroethene. smolecule.comgoogle.com The resulting polyfunctionalized quinoxaline N-oxide serves as a versatile building block for the synthesis of a wide array of new derivatives. smolecule.com Selective modifications can be performed at both the chloronitrone and the amide units, leading to novel compounds with unique substitution patterns in good to excellent yields. smolecule.com The electronic properties of this starting material have been studied using density functional theory to understand its distinct reactivity. smolecule.com

Table 1: Synthesis of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide

| Reactants | Product | Reaction Type |

| 4-Fluoroaniline | 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide | One-pot annulation |

| 1,1,2-Trichloro-2-nitroethene |

Starting from the accessible precursor 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide, a series of novel and biologically promising aroylquinoxaline N-oxides have been synthesized. mdpi.com This transformation is achieved through a carbene-catalyzed aroylation of the chloro nitrone unit with various aromatic aldehydes. mdpi.com The reaction, which utilizes 1,3-dimethylimidazolium (B1194174) iodide as a carbene precursor, demonstrates a broad tolerance for different aldehydes and produces the corresponding ketones in yields of up to 87%. mdpi.com

Table 2: Synthesis of Aroylquinoxaline N-Oxides from 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide

| Starting Material | Reaction Type | Catalyst Precursor | Yield |

| 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide | Carbene-catalyzed aroylation | 1,3-Dimethylimidazolium iodide | Up to 87% |

The fusion of a triazole ring with the quinoxaline system gives rise to triazoloquinoxalines, a class of compounds that has garnered significant interest. Current time information in Bangalore, IN.nih.gov The synthesis of these scaffolds can be achieved from chloroquinoxaline precursors.

A notable example is the preparation of 4-chloro-7-fluoro- smolecule.commdpi.comsynquestlabs.comtriazolo[4,3-a]quinoxaline. mdpi.com The synthesis commences with 2,3-dichloro-6-fluoroquinoxaline, which is first converted to 2-chloro-6-fluoro-3-methoxyquinoxaline. mdpi.com This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield 2-chloro-6-fluoro-3-hydrazinoquinoxaline. smolecule.commdpi.com The subsequent cyclization of this hydrazino derivative, for instance with triethyl orthoformate, leads to the formation of the triazoloquinoxaline ring system. mdpi.com This multi-step process highlights a strategic approach to building complex heterocyclic systems from readily available fluoroquinoxaline starting materials.

Quinoxaline derivatives, particularly those containing fluorine, are valuable monomers for the synthesis of high-performance polymers. researchgate.netresearchgate.net The incorporation of the quinoxaline moiety into a polymer backbone can impart desirable properties such as high thermal stability and chemical resistance. researchgate.net

An important class of such polymers is the poly(phenylquinoxalines) (PPQs). researchgate.net A self-polymerizable A-B monomer mixture, consisting of 3-(4-hydroxyphenyl)-2-phenyl-6-fluoroquinoxaline and 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline, has been synthesized and used to produce high molecular weight PPQ. researchgate.netresearchgate.net An improved synthetic route to this monomer mixture involves the condensation of 4-hydroxybenzil with 4-fluoro-1,2-diaminobenzene. researchgate.net The resulting polymer is soluble in solvents like N-methyl-2-pyrrolidinone (NMP) and chloroform, allowing for the casting of tough, flexible films. researchgate.net These films exhibit excellent mechanical properties, including high tensile strength and modulus. researchgate.net The presence of fluorine atoms and phenylquinoxaline units contributes to the polymer's high glass transition temperature and thermal stability. researchgate.net

Table 3: Properties of Poly(phenylquinoxaline) Film

| Property | Value |

| Tensile Strength (RT) | 114 MPa researchgate.net |

| Young's Modulus (RT) | 3.7 GPa researchgate.net |

| Elongation at Break (RT) | 93% researchgate.net |

| Glass Transition Temperature (Tg) | 278 °C researchgate.net |

Polymeric Quinoxaline Derivatives for Material Science

Quinoxaline-Based Electron-Transporting Materials

Quinoxaline derivatives are recognized for their potential as electron-transporting materials (ETMs) in organic electronic devices. beilstein-journals.org The inherent electron-deficient nature of the quinoxaline ring system makes it a suitable acceptor (A) unit in donor-acceptor (D-A) type molecular architectures. researchgate.netchemrxiv.org This design strategy is frequently employed to create materials with balanced charge transport capabilities, crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.orgresearchgate.net

The combination of a quinoxaline acceptor with various electron-donating moieties allows for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netchemrxiv.org For instance, copolymers constructed with thiophene (B33073) derivatives as the donor and a quinoxaline unit as the acceptor have been synthesized and shown to have broad absorption ranges. rsc.org

In the context of phosphorescent OLEDs (PHOLEDs), bipolar host materials incorporating a quinoxaline derivative as the electron-transporting moiety and a carbazole (B46965) derivative as the hole-transporting moiety have been developed. chemrxiv.org The strategic incorporation of fluorine into the quinoxaline structure can further enhance the performance of these materials. Fluorinated quinoxalines have been utilized as electron-transport layers in phosphorescent LEDs, contributing to improved luminance efficiencies. vulcanchem.com

Research into quinoxaline-based ETMs has also explored their use as non-fullerene acceptors in organic solar cells and as n-type semiconductors. beilstein-journals.org For example, molecular quinoxaline-based hole-transporting materials with a D-A-D configuration have demonstrated high thermal stability and have been successfully employed in perovskite solar cells, achieving significant power conversion efficiencies. rsc.org The performance of these materials is often influenced by the specific substituents on the quinoxaline core. rsc.org

A summary of quinoxaline-based copolymers and their properties is presented in the table below.

| Polymer | Main Chain Components | Side Chain | Application |

| P1-P5 | Thiophene derivatives (Donor), Quinoxaline (Acceptor) | Alkyl or Alkylthienyl groups | Organic Thin Film Transistors rsc.org |

| TQ1 | Triphenylamine (Donor), Phenyl-substituted Quinoxaline (Acceptor) | Not specified | Perovskite Solar Cells rsc.org |

| TQ2 | Triphenylamine (Donor), Thienyl-substituted Quinoxaline (Acceptor) | Not specified | Perovskite Solar Cells rsc.org |

| DCQ | Carbazole (Donor), Quinoxaline (Acceptor) | Not specified | Phosphorescent Organic Light Emitting Diodes researchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological and chemical properties. These studies systematically investigate the effects of modifying different parts of the molecule.

The position and type of halogen atoms on the quinoxaline ring significantly affect the molecule's properties. The introduction of halogens is a common strategy in drug discovery, as it can alter factors like lipophilicity, metabolic stability, and binding affinity. nih.gov

In quinoxaline derivatives, the presence of a halogen atom at specific positions has been found to be critical for certain biological activities. For instance, in a series of quinoxaline 1,4-dioxides, a halogen at the 7-position was important for anti-leishmanial activity. mdpi.com The specific halogen can also modulate activity, with one study on quinoxalinone derivatives showing a trend of Br > Cl > F for hypoglycemic activity. frontiersin.org

The substitution pattern of halogens also plays a role. For example, in the context of antiviral agents, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized to explore their potential. researchgate.net The substitution of a fluorine atom at the 6-position of a quinoxaline derivative was well-tolerated in terms of its affinity for orexin (B13118510) receptors. nih.gov Furthermore, the electron density of the quinoxaline ring is influenced by the halogen's position, with a fluorine at the 2-position deactivating the ring more strongly than at the 6-position. vulcanchem.com

The table below summarizes the impact of halogen substitution on the biological activity of some quinoxaline derivatives.

| Compound Series | Halogen Position/Type | Observed Impact on Biological Activity |

| Quinoxaline 1,4-dioxides | 7-position | Critical for anti-leishmaniasis activity. mdpi.com |

| Quinoxalinone derivatives | Benzene (B151609) ring | Hypoglycemic activity order: Br > Cl > F. frontiersin.org |

| Quinoxaline derivatives | 6-position (Fluoro) | Well-tolerated for orexin receptor affinity. nih.gov |

| Quinoxaline derivatives | 2-position vs. 6-position (Fluoro) | Fluorine at the 2-position deactivates the ring more strongly. vulcanchem.com |

The introduction of diverse functional groups onto the this compound scaffold can significantly alter its biological activity. researchgate.net The type and position of these functional groups can influence properties such as solubility, bioavailability, and target interaction. nih.gov

For example, the introduction of a carboxylic acid group can have a profound effect. In one study, a carboxylic acid at position 5 of the quinoxaline core improved otoprotective efficacy and potency, whereas the same group at position 6 showed marginal activity. nih.gov Similarly, modifications at the 2- and 3-positions of the quinoxaline ring with different functional groups have been explored to enhance antiviral activity. researchgate.net

In the development of Pim-1/2 kinase inhibitors, substitutions on the quinoxaline ring were systematically varied. mdpi.com While halogenated substituents at position 6 resulted in potent Pim-1 inhibition, substitutions at position 7 with fluorine, chlorine, or a trifluoromethyl group were unfavorable for activity. mdpi.com The introduction of a triazole ring, acting as a linker for other pharmacodynamic groups, has also been shown to affect the biological activity of quinoxaline derivatives. frontiersin.org

The table below highlights the influence of different functional groups on the biological activity of quinoxaline derivatives.

| Functional Group | Position on Quinoxaline Core | Observed Impact on Biological Activity |

| Carboxylic Acid | 5-position | Improved otoprotective efficacy and potency. nih.gov |

| Carboxylic Acid | 6-position | Marginal otoprotective activity. nih.gov |

| Halogens (F, Cl, CF3) | 7-position | Unfavorable for Pim-1/2 kinase inhibition. mdpi.com |

| Halogens | 6-position | Potent Pim-1 kinase inhibition. mdpi.com |

| Triazole Ring | Varies | Can increase the drug activity of the lead compound. frontiersin.org |

Computational Chemistry and Molecular Modeling of this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for investigating the properties of this compound derivatives at the atomic level. These methods provide insights that complement experimental findings and guide the design of new compounds.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. biointerfaceresearch.com DFT calculations can determine various quantum chemical descriptors, such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, and charge distribution. jmaterenvironsci.comjmaterenvironsci.com These parameters are valuable for understanding the reactivity, stability, and potential applications of quinoxaline derivatives. jmaterenvironsci.com

For instance, DFT calculations have been used to correlate the electronic properties of quinoxaline derivatives with their corrosion inhibition performance. jmaterenvironsci.comjmaterenvironsci.com The HOMO and LUMO energy levels, in particular, are important for describing the ability of a molecule to donate or accept electrons, which is crucial for understanding charge transfer processes within the molecule and its interactions with other species. biointerfaceresearch.comscispace.com

Theoretical UV-Vis spectra can also be simulated using time-dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecules. scispace.com Furthermore, DFT has been employed to rationalize the reactivity of functionalized quinoxaline derivatives, such as explaining the selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net

The table below presents some key electronic properties of quinoxaline derivatives that can be calculated using DFT.

| Electronic Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons. jmaterenvironsci.com |

| LUMO Energy | Relates to the ability to accept electrons. jmaterenvironsci.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. biointerfaceresearch.comjmaterenvironsci.com |

| Dipole Moment | Provides information about the polarity of the molecule. jmaterenvironsci.com |

| Mulliken Atomic Charges | Describes the charge distribution within the molecule. jmaterenvironsci.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrjpbr.com It is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with the active site of a biological target, typically a protein or enzyme. nih.govd-nb.info

By simulating the binding pose and calculating a docking score or binding energy, researchers can predict the affinity of a compound for its target. rjpbr.comd-nb.info These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.info

For example, molecular docking studies have been performed on imidazoquinoline derivatives to understand their antibacterial activity. nih.gov In another study, docking was used to investigate the binding mode of diphenylquinoxaline-carbohydrazide hybrids within the active site of α-glucosidase, an enzyme relevant to diabetes. d-nb.info The results of these in silico assessments often correlate well with experimental findings from in vitro assays. d-nb.info

The table below lists some applications of molecular docking for quinoxaline derivatives.

| Derivative Class | Biological Target | Purpose of Docking Study |

| Imidazoquinolines | Bacterial proteins | To understand antibacterial activity. nih.gov |

| Diphenylquinoxaline-carbohydrazide hybrids | α-glucosidase | To investigate binding mode and affinity for anti-diabetic activity. d-nb.info |

| Pyrazoline derivatives | PI3K inhibitors | To evaluate binding affinities for anticancer activity. rjpbr.com |

| 2-Thiouracil sulfonamide derivatives | c-kit protein tyrosine kinase | To study interactions for anticancer activity. pharmacophorejournal.com |

Research Applications of 2 Chloro 6 Fluoroquinoxaline and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The core structure of 2-Chloro-6-fluoroquinoxaline offers a modifiable template for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, with particularly promising results in the fields of virology and oncology. The presence of the chloro and fluoro groups can influence the binding affinity of these compounds to their biological targets and affect their metabolic stability, making this scaffold an attractive starting point for drug design and development.

Quinoxaline (B1680401) derivatives have been a subject of interest in the search for new antiviral drugs due to their demonstrated efficacy against a variety of viruses. The planar nature of the quinoxaline ring allows for intercalation with viral nucleic acids or interaction with viral enzymes, making it a promising pharmacophore for antiviral drug development.

Recent research has highlighted the potential of quinoxaline derivatives as inhibitors of the Human Immunodeficiency Virus (HIV). A study focusing on the development of novel anti-HIV agents synthesized a series of seven new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives. Within this series, two compounds featuring bulky substituents at the 2 and 3 positions of the quinoxaline ring demonstrated enhanced anti-HIV activity when compared to derivatives with smaller or no substitutions. Notably, these two promising compounds exhibited no cytotoxic effects on VERO cells, indicating a favorable preliminary safety profile.

| Compound | Substituents at positions 2 and 3 | Anti-HIV Activity | Cytotoxicity (VERO cells) |

|---|---|---|---|

| Derivative 1 | Bulky | Enhanced | Non-cytotoxic |

| Derivative 2 | Bulky | Enhanced | Non-cytotoxic |

| Other Derivatives | Unsubstituted or less bulky | Lower | Not specified |

The quinoxaline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has positioned quinoxaline derivatives as promising leads for the development of a broad spectrum of antiviral agents. Their mechanism of action can vary, from inhibiting viral enzymes essential for replication, such as reverse transcriptase, to interfering with viral entry into host cells. The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of antiviral activity and selectivity, as well as the optimization of pharmacokinetic properties. The demonstrated anti-HIV activity of 6-chloro-7-fluoroquinoxaline derivatives is a testament to the potential of this chemical class in the ongoing search for novel and effective antiviral therapies.

In addition to their antiviral properties, quinoxaline derivatives have shown significant promise as anticancer and antiproliferative agents. Their mechanisms of action in this context are diverse and include the targeting of key cellular processes involved in cancer progression, such as hypoxia and the activity of protein kinases.

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. Hypoxic cancer cells are notoriously resistant to conventional chemotherapy and radiotherapy. Consequently, the development of hypoxia-selective cytotoxins is a key strategy in cancer therapy. Quinoxaline 1,4-di-N-oxides have been identified as a class of compounds that can be bioreductively activated under hypoxic conditions to generate cytotoxic species that are toxic to cancer cells. nih.gov This selective activation in the tumor microenvironment minimizes damage to healthy, well-oxygenated tissues. While direct studies on this compound derivatives as hypoxia-activated prodrugs are not extensively documented, the broader success of the quinoxaline scaffold in this area suggests a promising avenue for future research. nih.gov

Furthermore, the overexpression of certain proteins, such as Pim kinases, has been linked to drug resistance in cancer. mdpi.com By inhibiting these kinases, quinoxaline derivatives may help to overcome resistance to existing chemotherapeutic agents.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various hematologic and solid tumors, where they play a key role in cancer progression, metastasis, and drug resistance. mdpi.com As such, they are attractive targets for cancer therapy.

A recent study reported the design and synthesis of new quinoxaline derivatives as dual inhibitors of Pim-1 and Pim-2 kinases. mdpi.com Among the synthesized compounds, a 6-chloro-quinoxaline derivative, Compound 5c , was identified as a potent inhibitor of both Pim-1 and Pim-2, with submicromolar IC50 values. mdpi.com

| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |

|---|---|---|

| Lead Compound 1 | 0.074 | 2.10 |

| Compound 5c (6-Cl) | 0.130 | 0.170 |

| Compound 5e (6-Br) | 0.140 | 0.540 |

The study also demonstrated that these potent Pim-1/2 inhibitors were capable of inhibiting the growth of human cancer cell lines that express high levels of these kinases, such as MV4-11 (Acute Myeloid Leukemia) and HCT-116 (colorectal carcinoma). mdpi.com This research highlights the potential of 6-chloro-quinoxaline derivatives, and by extension, derivatives of this compound, as valuable scaffolds for the development of targeted anticancer therapies.

Anticancer and Antiproliferative Agents

Cytotoxic Effects on Specific Tumor Cell Lines

Derivatives of the quinoxaline scaffold have been a subject of extensive research in the pursuit of novel anticancer agents. While specific studies focusing exclusively on this compound are limited, research on structurally related quinoxaline and quinoline (B57606) derivatives provides valuable insights into their potential cytotoxic effects against various tumor cell lines.

For instance, a series of novel 2-phenylquinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity. These compounds demonstrated potent and selective cytotoxicity against colorectal (HCT-116, Caco-2) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. connectjournals.com One of the lead compounds from this series, QNX-10, not only showed potent inhibition of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism, but also induced apoptosis and cell cycle arrest in HCT-116 cells. connectjournals.com

Furthermore, studies on other heterocyclic systems containing the quinoxaline moiety have demonstrated significant cytotoxic potential. For example, certain quinoxaline derivatives have been shown to be markedly cytotoxic against human gastric adenocarcinoma (MKN 45), human lung adenocarcinoma (PC 14), and human colon adenocarcinoma (colon 205) cells in vitro. nih.gov One particular derivative, pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, exhibited an IC50 value of 0.073 microM against MKN 45 cells, indicating potent anticancer activity. nih.gov

While these findings are promising, it is important to note that the cytotoxic activity can be highly dependent on the specific substitution pattern on the quinoxaline ring. Therefore, further studies are warranted to specifically evaluate the cytotoxic effects of this compound and its direct derivatives against a panel of human tumor cell lines to determine their potential as anticancer drug candidates.

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| QNX-10 | HCT-116 | <10 |

| Caco-2 | <10 | |

| MCF-7 | <10 | |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 |

Data sourced from connectjournals.comnih.gov

Antimicrobial and Antitubercular Agents

The quinoxaline core is a key structural motif in a variety of antimicrobial agents. The introduction of halogen atoms like chlorine and fluorine can enhance the antimicrobial spectrum and potency of these compounds.

Numerous studies have highlighted the antibacterial and antifungal properties of quinoxaline derivatives. For example, a series of substituted quinoxalines were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. nih.gov The results, measured as Minimum Inhibitory Concentration (MIC), indicated that certain derivatives displayed significant activity. For instance, compounds 2d and 3c in the study showed the highest antibacterial activity against Escherichia coli with an MIC of 8 µg/mL, while compounds 2d , 3c , 4 , and 6a were most effective against Bacillus subtilis with an MIC of 16 µg/mL. nih.gov In terms of antifungal activity, a pentacyclic derivative, compound 10 , exhibited the highest activity against both Candida albicans and Aspergillus flavus with an MIC of 16 µg/mL. nih.gov

Another study focused on novel quinoxaline derivatives as potential agricultural bactericides and fungicides. rsc.org Compound 5k from this series showed good antibacterial activity against Acidovorax citrulli. rsc.org Notably, compounds 5j and 5t demonstrated potent activity against the fungus Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org

These findings underscore the potential of the quinoxaline scaffold in developing new antimicrobial agents. The specific combination of chloro and fluoro substituents in this compound may offer a unique profile of activity that warrants further investigation against a broad range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 2d | Escherichia coli | 8 |

| Bacillus subtilis | 16 | |

| 3c | Escherichia coli | 8 |

| Bacillus subtilis | 16 | |

| 4 | Bacillus subtilis | 16 |

| 6a | Bacillus subtilis | 16 |

| 10 | Candida albicans | 16 |

| Aspergillus flavus | 16 |

Data sourced from nih.gov

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the development of new and effective drugs. Quinoxaline derivatives have emerged as a promising class of compounds with potential antimycobacterial activity. Research has shown that certain quinoxaline derivatives exhibit significant activity against M. tuberculosis and other mycobacterial species.

For instance, a study on pyrazine (B50134) and quinoxaline derivatives reported that 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis, with MIC ranges of less than 1 to 6.25 µg/mL. nih.gov This highlights the potential of the quinoxaline core in the design of novel antitubercular agents.

Furthermore, quinoxaline 1,4-dioxide derivatives have been investigated as a new class of antinocardial agents, which are effective against bacteria phylogenetically related to M. tuberculosis. nih.gov Some of these derivatives have also shown excellent inhibitory activity against M. tuberculosis. mdpi.com The mechanism of action for some quinoxaline 1,4-dioxides is believed to involve the production of free radicals that lead to DNA damage. mdpi.com

While these studies provide a strong rationale for investigating quinoxaline derivatives as antimycobacterial agents, specific data on the activity of this compound derivatives against M. tuberculosis is still needed to fully assess their therapeutic potential in this area.

Antimalarial Activity

The fight against malaria, a life-threatening disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains. The quinoline ring system, a close structural relative of quinoxaline, is the cornerstone of several antimalarial drugs, most notably chloroquine (B1663885). This has prompted researchers to explore quinoxaline derivatives as a potential source of new antimalarial compounds.

While direct studies on the antimalarial activity of this compound are not extensively documented, research on analogous structures provides a strong foundation for their potential efficacy. For example, various chloroquine analogs have been synthesized and tested against both sensitive and resistant strains of P. falciparum. nih.gov Some of these analogs have shown potent activity in the nanomolar range. nih.gov The modifications on the quinoline core and its side chains are crucial for overcoming resistance mechanisms.

Given the structural similarities between quinoline and quinoxaline, it is plausible that this compound derivatives could interfere with similar biological targets in the malaria parasite, such as heme detoxification. Further research, including in vitro screening against P. falciparum and in vivo studies in animal models, is necessary to determine the specific antimalarial potential of this class of compounds.

Analgesic and Anti-inflammatory Properties

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. The development of new and safer analgesic and anti-inflammatory drugs is a continuous effort in medicinal chemistry. Research has indicated that compounds containing a 2-chloro-6-fluorophenyl moiety, a key structural feature of this compound, possess significant analgesic and anti-inflammatory properties.

A study focused on the synthesis and pharmacological evaluation of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a compound that incorporates the 2-chloro-6-fluorophenyl group. nih.gov This compound exhibited anti-inflammatory activity comparable to the COX-2 inhibitor lumiracoxib (B1675440) in a carrageenan-induced paw edema model in rats. nih.gov In an acetic acid-induced writhing test in mice, the same compound demonstrated a 44.2% analgesic protection, which was higher than that of lumiracoxib (38.8%). nih.gov Furthermore, in a thioglycollate-induced peritonitis model, it inhibited cell migration by 50.4%. nih.gov

These findings strongly suggest that the 2-chloro-6-fluorophenyl structural motif contributes significantly to the anti-inflammatory and analgesic effects. Quinoxaline derivatives, in general, have also been reported to possess anti-inflammatory and analgesic activities. mdpi.com Therefore, it is highly probable that derivatives of this compound could serve as a promising scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Table 3: Analgesic and Anti-inflammatory Activity of a 2-Chloro-6-fluorophenyl-containing Compound

| Activity | Model | Result |

|---|---|---|

| Analgesic | Acetic acid-induced writhing (mice) | 44.2% protection |

| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Comparable to lumiracoxib |

| Anti-inflammatory | Thioglycollate-induced peritonitis | 50.4% inhibition of cell migration |

Data sourced from nih.gov

Application in Neuroscience Research

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present significant challenges to modern medicine due to the lack of effective disease-modifying therapies. Recent studies have highlighted the neuroprotective potential of quinoxaline derivatives, suggesting their utility in neuroscience research and as potential therapeutic agents.

Research has shown that certain quinoxaline derivatives can offer neuroprotection to dopaminergic neurons, which are progressively lost in Parkinson's disease. acs.orgnih.gov One study identified a 6-aminoquinoxaline (B194958) derivative, MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline), that provided substantial protection to dopaminergic neurons in cell culture models. nih.gov This compound was also found to be brain-permeant, a crucial property for any centrally acting drug. nih.gov Another study on a second generation of these molecules identified PAQ (3-phenyl-6-aminoquinoxaline) as a hit compound that could attenuate neurodegeneration in a mouse model of Parkinson's disease. acs.org

In the context of Alzheimer's disease, new quinoxaline derivatives have been investigated for their ability to counteract the pathological mechanisms of the disease. researchgate.net Certain derivatives, such as QX-4 and QX-6, were found to enhance neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in a PC12 cell line. researchgate.net These multifaceted effects, combining antioxidant, anti-inflammatory, and neuroprotective actions, make quinoxaline derivatives promising candidates for further investigation in the development of therapies for neurodegenerative diseases. researchgate.net The this compound scaffold, with its specific electronic properties, may offer a unique starting point for the design of novel neuroprotective agents.

PET Ligand Candidates for OX1R

In the field of neuroscience and drug discovery, positron emission tomography (PET) is a critical non-invasive imaging technique for studying receptor pharmacology in vivo. The development of selective radioligands is essential for this purpose. Derivatives of this compound have been investigated as potential PET ligand candidates for the orexin (B13118510) 1 receptor (OX1R), which is implicated in conditions like drug addiction. nih.govnih.gov

Researchers have synthesized heteroaryl derivatives of the OXR antagonist suvorexant to identify subtype-selective PET ligands. nih.govchemrxiv.org In one study, this compound was used as a starting material to synthesize a novel compound, designated 1d , by reacting it with a diazepane-based building block. chemrxiv.org This derivative was evaluated for its binding affinity to both orexin receptor subtypes.

The study found that changing the heteroarene scaffold of existing antagonists to a 6-fluoroquinoxaline (B159336) was well tolerated by the orexin receptors. nih.govchemrxiv.org The resulting derivative (1d ) displayed high, single-digit nanomolar affinities for both OX1R and OX2R, confirming its potential as a basis for developing more selective ligands. nih.govchemrxiv.org Specifically, the combination of a 6-fluorobenzothiazole scaffold with an (S,S)-sec-butyl substituent led to a compound (1f ) with excellent OX1R affinity (Ki = 0.69 nM) and a 77-fold selectivity over OX2R, highlighting the promise of these scaffolds for developing selective OX1R PET imaging agents. nih.govnih.gov

| Compound | Modification | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX2R/OX1R) |

|---|---|---|---|---|

| 1a | 5-fluorobenzoxazole | 2.5 | 1.5 | 0.6 |

| 1b | 5-fluorobenzothiazole | 1.8 | 1.8 | 1.0 |

| 1c | 6-fluorobenzothiazole | 1.0 | 0.9 | 0.9 |

| 1d | 6-fluoroquinoxaline | 1.1 | 0.8 | 0.7 |

| 1f | 6-fluorobenzothiazole with (S,S)-sec-butyl | 0.69 | 53 | 77 |

Applications in Materials Science and Organic Electronics

Quinoxaline derivatives are extensively used as building blocks for functional organic materials due to their rigid, planar π-conjugated structure and strong electron-accepting properties. bohrium.comfrontiersin.org These characteristics make them highly versatile for applications in organic electronics, where they function as electron-transporting materials, emitters, and semiconductors. bohrium.comqmul.ac.uk